
2',3'-Dideoxycytidine-5'-triphosphate trilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT is a synthetic nucleoside analog. It is a derivative of cytidine, where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced by hydrogen atoms. This compound is primarily used in biochemical research, particularly in the study of DNA synthesis and antiviral therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT involves multiple steps Initially, cytidine is converted to 2’,3’-dideoxycytidine through a series of chemical reactions, including selective deoxygenation The dideoxycytidine is then phosphorylated to form the triphosphate derivative
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and yield. The use of automated synthesizers and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphosphate group.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions using phosphatases.
Major Products
Substitution Reactions: Depending on the nucleophile, products can include various substituted cytidine derivatives.
Hydrolysis: The primary products are 2’,3’-dideoxycytidine and inorganic phosphate.
Scientific Research Applications
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of modified nucleotides and nucleosides.
Biology: Employed in studies of DNA polymerase activity and DNA sequencing.
Medicine: Investigated for its antiviral properties, particularly against HIV, by inhibiting reverse transcriptase.
Industry: Utilized in the production of diagnostic kits and research reagents.
Mechanism of Action
The compound exerts its effects by incorporating into the growing DNA strand during DNA synthesis. Once incorporated, it acts as a chain terminator due to the absence of the 3’ hydroxyl group, which is essential for the formation of the phosphodiester bond. This mechanism is particularly effective against viral reverse transcriptases, making it a potent antiviral agent.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine 5’-triphosphate: A natural nucleotide involved in DNA synthesis.
2’,3’-Dideoxyguanosine 5’-triphosphate: Another dideoxynucleotide analog used in antiviral research.
2’,3’-Dideoxyadenosine 5’-triphosphate: Similar in structure and function, used in studies of DNA polymerase and reverse transcriptase.
Uniqueness
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT is unique due to its specific inhibition of DNA chain elongation, making it a valuable tool in antiviral research and DNA sequencing technologies. Its lithium salt form enhances its stability and solubility, which is advantageous for various biochemical applications.
Properties
Molecular Formula |
C9H13Li3N3O12P3 |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
trilithium;[[[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3 |
InChI Key |
RJTMIBUIHJOWRZ-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)

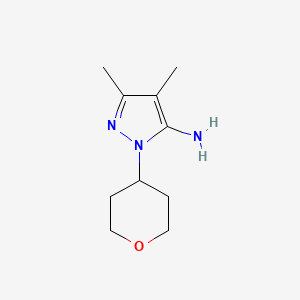
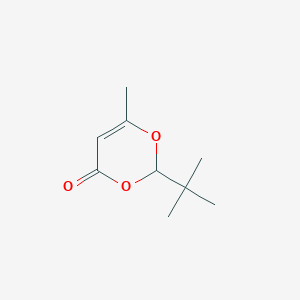
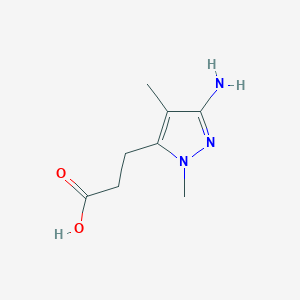
![4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile](/img/structure/B13891814.png)
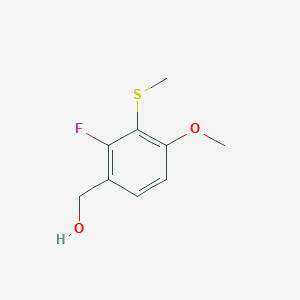

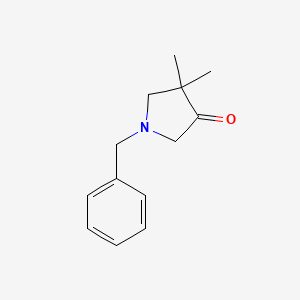
![5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole](/img/structure/B13891832.png)
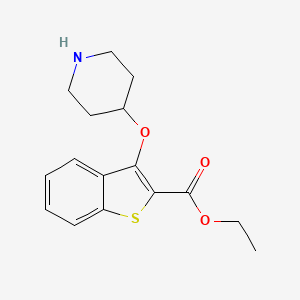
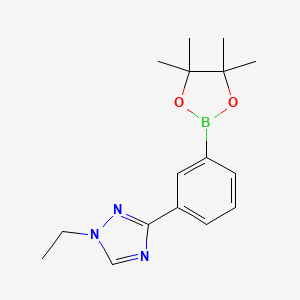
![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)
